molecular formula C16H16N2O3S B4801610 N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide

N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide

Cat. No.: B4801610
M. Wt: 316.4 g/mol
InChI Key: BHUPEHAAZPMBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a morpholine ring, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Morpholine-4-carbonyl Intermediate: This step involves the reaction of morpholine with a suitable acylating agent to form the morpholine-4-carbonyl intermediate.

    Coupling with Thiophene-2-carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitro groups (e.g., nitric acid).

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of biological pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholine-4-carbonyl)phenylboronic acid
  • 3-(morpholine-4-carbonyl)phenylboronic acid pinacol ester
  • Morpholine, 4-phenyl-

Uniqueness

N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide is unique due to the presence of both a morpholine ring and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it versatile for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-15(14-5-2-10-22-14)17-13-4-1-3-12(11-13)16(20)18-6-8-21-9-7-18/h1-5,10-11H,6-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUPEHAAZPMBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.